4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents such as kinase inhibitors. The presence of bromine and iodine in its molecular structure enhances its reactivity and versatility as an intermediate in various chemical reactions, making it a valuable target for synthetic chemists and pharmacologists alike.
The compound can be synthesized through various methods, which typically involve multi-step synthetic routes. The specific synthesis methods often utilize strong bases and halogenating agents to introduce the bromine and iodine atoms into the pyrrolopyridine framework.
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. Its structural components make it particularly relevant in drug discovery and development due to its ability to interact with biological targets.
The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The reaction conditions often include:
The molecular structure of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine ring system with the following substituents:
The molecular formula is with a molecular weight of approximately 292.07 g/mol. The compound's structural integrity is crucial for its biological activity and reactivity in chemical synthesis.
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to maximize yield and minimize by-products. For instance, palladium-catalyzed reactions require careful monitoring of temperature and pressure.
The mechanism of action for 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, particularly enzymes or receptors involved in signaling pathways. The halogen substituents enhance the compound's binding affinity, potentially leading to inhibition of target enzyme activity. This modulation can affect cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment .
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits the following physical properties:
Chemical properties include:
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in ongoing research efforts aimed at developing new therapeutic strategies.
Regioselective halogenation of the pyrrolo[2,3-b]pyridine scaffold requires precise control due to the differential reactivity of its C3, C4, and C5 positions. The C3 position exhibits heightened nucleophilicity, favoring electrophilic halogenation under mild conditions. For iodination, N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP) achieves >90% C3-selectivity at 0–25°C within 1–2 hours by leveraging solvent hydrogen-bonding networks to activate NIS [3]. In contrast, bromination at C4 necessitates Lewis acid catalysis (e.g., Fe(OTf)₃ or BF₃·H₂O) to overcome inherent electronic bias. This approach enables C4 bromination using NBS with 85–92% regioselectivity, as verified by NMR analysis of intermediates [1] [10]. For sequential dihalogenation, a protecting-group-free protocol is essential: C4 bromination precedes C3 iodination due to the deactivating effect of bromine on electrophilic substitution. Kinetic studies confirm that C3 iodination of 4-bromo intermediates proceeds at 40°C with NIS/TFA catalysis (5 mol%), yielding the 3-iodo-4-bromo motif in 78–85% efficiency [1] [3].
Table 1: Regioselective Halogenation Conditions for Pyrrolo[2,3-b]pyridine
Position | Reagent System | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
C3-Iodination | NIS / HFIP | HFIP | 0–25°C | 90–95% | [3] |
C4-Bromination | NBS / Fe(OTf)₃ (10 mol%) | CH₂Cl₂ | 25°C | 85–92% | [1] |
C3-Iodination (post-C4-Br) | NIS / TFA (5 mol%) | AcOH | 40°C | 78–85% | [3] |
N-Functionalization with cyclopropyl relies on transition metal-catalyzed C–N bond formation. The Buchwald-Hartwig amination of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with cyclopropylamine proceeds efficiently using Pd₂(dba)₃/XPhos catalysis. Key parameters include:
N1 protection is mandatory for C4/C5 functionalization to prevent regioisomeric mixtures. Triisopropylsilyl (TIPS) protection dominates due to its orthogonal deprotection profile:
Multi-halogenated derivatives demand strict reaction sequence control. The optimal pathway for 4-bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine synthesis involves:
graph LR A[1H-Pyrrolo[2,3-b]pyridine] -->|TIPSCl/ NaH/ THF| B[1-TIPS-pyrrolopyridine] B -->|NBS/ FeOTf₃/ CH₂Cl₂| C[4-Bromo-1-TIPS-pyrrolopyridine] C -->|NIS/ HFIP/ 0°C| D[4-Bromo-3-iodo-1-TIPS-pyrrolopyridine] D -->|Cyclopropylamine/ Pd₂dba₃/ XPhos| E[4-Bromo-3-iodo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine] E -->|TBAF/ THF| F[Target Compound]
Critical improvements include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7